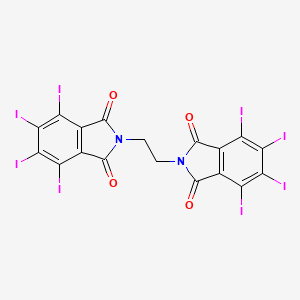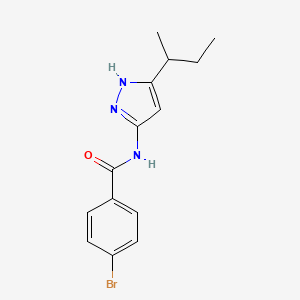![molecular formula C17H24Br2OSi B12528684 Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- CAS No. 819851-14-4](/img/structure/B12528684.png)
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is a complex organosilicon compound It features a silane core bonded to a trimethyl group and a unique side chain containing bromine and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- typically involves multiple steps. One common approach is to start with the preparation of the side chain, which involves the bromination of a suitable precursor followed by the introduction of the phenylethynyl group. The final step involves the attachment of this side chain to the silane core under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form corresponding oxides.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromine oxides, while reduction can produce phenylethyl derivatives.
Scientific Research Applications
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- involves its interaction with specific molecular targets. The bromine atoms and phenylethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Interhalogen Compounds: Molecules containing two or more different halogen atoms.
Uniqueness
Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is unique due to its specific combination of bromine and phenylethynyl groups attached to a silane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
819851-14-4 |
|---|---|
Molecular Formula |
C17H24Br2OSi |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(3R)-4,4-dibromo-1-phenyloct-1-yn-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C17H24Br2OSi/c1-5-6-14-17(18,19)16(20-21(2,3)4)13-12-15-10-8-7-9-11-15/h7-11,16H,5-6,14H2,1-4H3/t16-/m1/s1 |
InChI Key |
HPPKOKANEILALW-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCC([C@@H](C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br |
Canonical SMILES |
CCCCC(C(C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


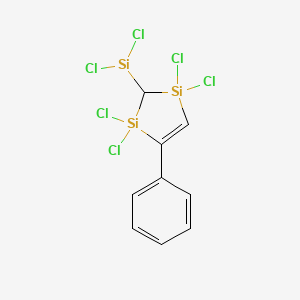
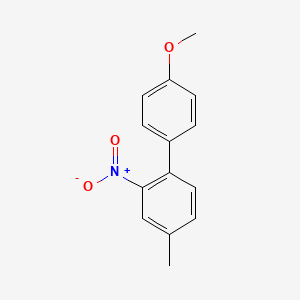
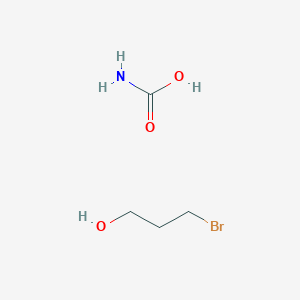
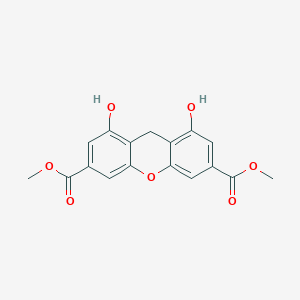
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
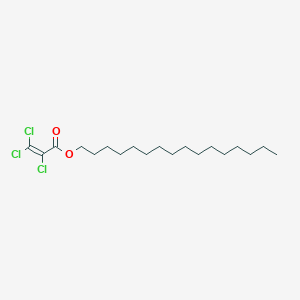
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
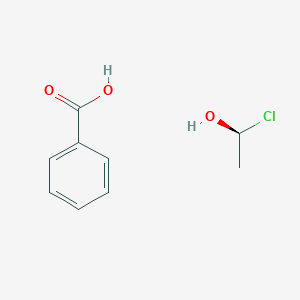
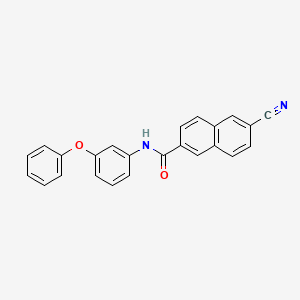
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
